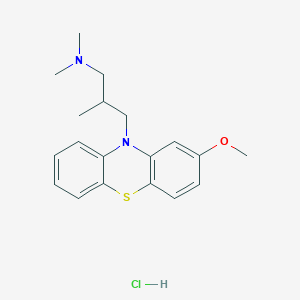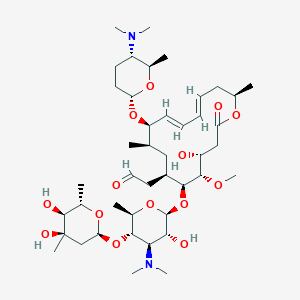
Spiramycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiramycin is a macrolide antibiotic and antiparasitic agent. It was discovered in 1952 as a product of the bacterium Streptomyces ambofaciens. This compound is primarily used to treat bacterial infections, including those caused by Gram-positive cocci and rods, Gram-negative cocci, and certain parasites such as Toxoplasma gondii and Cryptosporidium . It is available in both oral and parenteral formulations and has been used in clinical practice since the mid-20th century .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spiramycin is typically produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic. The primary drug is then extracted and purified through a series of chemical processes .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The process includes:
Fermentation: Cultivating Streptomyces ambofaciens in large fermenters.
Extraction: Isolating the antibiotic from the fermentation broth using solvents.
Purification: Purifying the extracted antibiotic through crystallization and other chemical processes to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Spiramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Aplicaciones Científicas De Investigación
Spiramycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Medicine: Used to treat various bacterial infections and parasitic diseases. .
Industry: Employed in the pharmaceutical industry for the production of antibiotic formulations.
Mecanismo De Acción
Spiramycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptidyl-tRNA from the acceptor site to the donor site. This inhibition blocks the elongation of the peptide chain, leading to the cessation of protein synthesis and ultimately bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved pharmacokinetic properties compared to erythromycin.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life.
Uniqueness of Spiramycin
This compound is unique due to its specific activity against certain parasites, such as Toxoplasma gondii and Cryptosporidium, which are not effectively targeted by other macrolides. Additionally, this compound has a longer post-antibiotic effect and better tissue penetration, making it particularly effective in treating intracellular infections .
Propiedades
| The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I | |
Número CAS |
24916-50-5 |
Fórmula molecular |
C43H74N2O14 |
Peso molecular |
843.1 g/mol |
Nombre IUPAC |
2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1 |
Clave InChI |
ACTOXUHEUCPTEW-OSLILNPBSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
SMILES isomérico |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
SMILES canónico |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Color/Form |
Amorphous |
| 8025-81-8 | |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Solubilidad |
Slightly soluble in water Soluble in most organic solvents |
Sinónimos |
9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V; Foromacidin A; Spiramycin A; |
Presión de vapor |
9.9X10-31 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




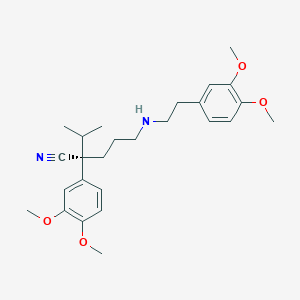

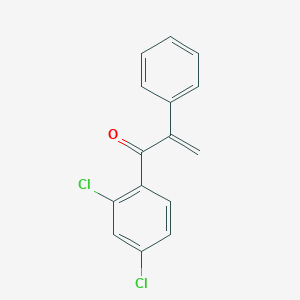
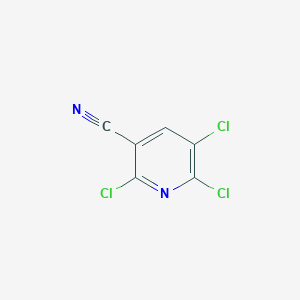

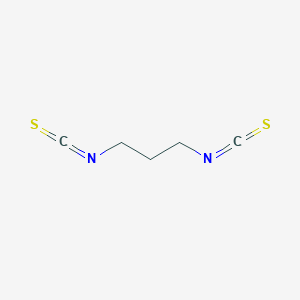
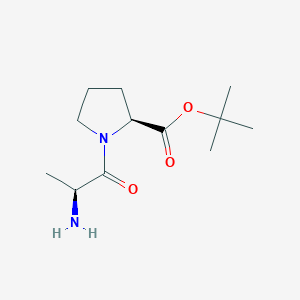
![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


